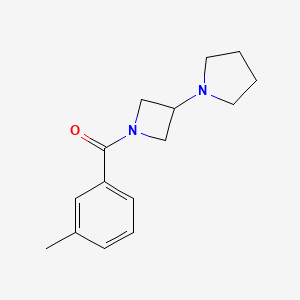

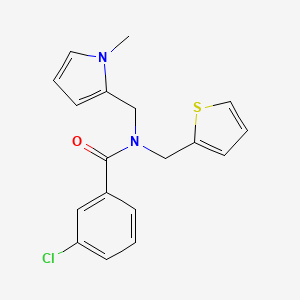

![molecular formula C14H12ClN5OS2 B2774768 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide CAS No. 905781-03-5](/img/structure/B2774768.png)

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide” is a complex organic molecule. It contains several functional groups, including an amine, a thiophene, a triazole, a sulfanyl group, and an acetamide .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the preparation of the individual functional groups, followed by their assembly into the final molecule. The synthesis could involve reactions such as cyanoacetylation of amines , and the formation of the triazole ring . The exact synthesis process would depend on the specific conditions and reagents used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the various functional groups would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis

This compound, due to its functional groups, could participate in a variety of chemical reactions. For example, the amine group could undergo reactions such as acylation or alkylation, while the triazole ring could participate in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

Antimicrobial Activity

A series of derivatives synthesized from 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide have been investigated for their antimicrobial efficacy. These compounds exhibit significant in-vitro antibacterial and antifungal activities against various pathogens. For instance, studies have shown that specific derivatives display potent activity against bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungal strains including Candida albicans (Bhushan A. Baviskar, S. S. Khadabadi, & S. Deore, 2013).

Antitumor Activity

Research has also delved into the antitumor potential of this compound and its derivatives. A study highlighted the synthesis of benzothiazole derivatives using a structure similar to our compound of interest as a pharmacophoric group. These derivatives were evaluated for their antitumor activity in vitro against a range of human tumor cell lines, with some showing considerable anticancer activity against specific cancer types (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).

Enzyme Inhibition

Another significant area of research is the exploration of this compound's role in enzyme inhibition. New N-aryl derivatives of 2-(4-ethyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide and its analogs were synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These studies demonstrate moderate to good activities against the tested enzymes, suggesting potential applications in treating neurodegenerative diseases (N. Riaz et al., 2020).

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to interact with a number of lipophilic amino acids

Mode of Action

The exact mode of action of this compound is currently unknown. The presence of the amino group and the sulfur atom in the thiophene ring could potentially facilitate these interactions .

Biochemical Pathways

Compounds with similar structures have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may influence a variety of biochemical pathways.

Pharmacokinetics

The presence of the thiophene ring, which is slightly soluble in water and soluble in alcohol and ether , may influence the compound’s bioavailability and distribution within the body.

Result of Action

Compounds with similar structures have been found to have diverse biological activities, suggesting that this compound may have a wide range of effects at the molecular and cellular level .

Action Environment

The action of this compound may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the solubility of the compound in different solvents suggests that its action may be influenced by the chemical environment

Safety and Hazards

Future Directions

The future directions for research on this compound could include further studies to better understand its properties and potential uses. This could involve more detailed investigations of its synthesis, reactivity, and mechanism of action, as well as studies to explore its potential applications in areas such as medicine or materials science .

properties

IUPAC Name |

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5OS2/c15-9-4-1-2-5-10(9)17-12(21)8-23-14-19-18-13(20(14)16)11-6-3-7-22-11/h1-7H,8,16H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDXFGYQXCAWTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

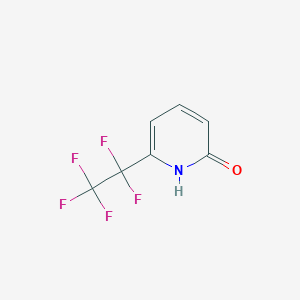

![ethyl 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2774688.png)

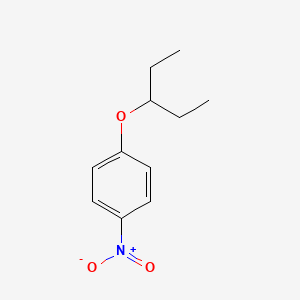

![4-(N,N-diallylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2774696.png)

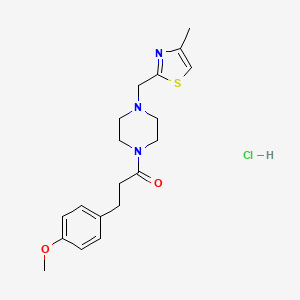

![1-(4-bromo-2-fluorobenzyl)-3-(2,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2774700.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2774702.png)

![(E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2774703.png)

![Methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2774704.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2774705.png)

![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B2774708.png)